N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Description

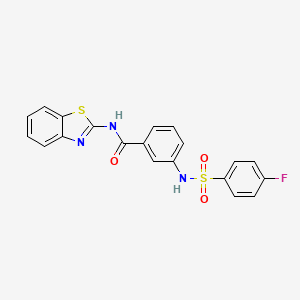

N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a benzamide moiety and a 4-fluorobenzenesulfonamido group. This structure integrates sulfonamide functionality, known for enhancing biological activity and solubility, with the benzothiazole scaffold, which is widely studied for its antimicrobial, anticancer, and nonlinear optical (NLO) properties .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3S2/c21-14-8-10-16(11-9-14)29(26,27)24-15-5-3-4-13(12-15)19(25)23-20-22-17-6-1-2-7-18(17)28-20/h1-12,24H,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCCGJWLCUIGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide typically involves multiple steps. One common approach is the reaction of 1,3-benzothiazol-2-amine with 3-(4-fluorobenzenesulfonylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed on the benzamide group to yield amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of hydroxyl, carboxyl, or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of different functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activity, including antibacterial and antifungal properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide exerts its effects involves interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound differs from 2-BTBA and 2-BTFBA by incorporating a sulfonamido group, which may enhance hydrogen-bonding capacity and bioavailability compared to simple benzamide derivatives .

- Fluorine placement (para in the target vs. ortho in 2-BTFBA) alters electronic effects: para substitution likely increases polarity and influences crystal packing .

Spectroscopic and Crystallographic Properties

FT-IR Analysis :

X-ray Diffraction :

- 2-BTBA : Unit cell volume = 1169.13 ų; lattice parameters (a = 5.9479 Å, b = 16.8568 Å) .

- 2-BTFBA : Larger unit cell (1195.61 ų) due to fluorine substitution, demonstrating halogen-induced lattice expansion .

- Target Compound : The bulkier sulfonamido group may further increase unit cell dimensions compared to 2-BTFBA, affecting thermal stability and NLO properties .

Key Findings :

- Fluorine and sulfonamide groups in the target compound may synergize to improve antimicrobial efficacy, as seen in fluoro-substituted triazoles (e.g., 6-fluoro derivatives in ).

- The sulfonamido group’s electron-withdrawing nature could enhance NLO response, similar to sulfonyl-containing triazoles .

Thermal and Stability Profiles

- 2-BTBA/2-BTFBA : Decomposition temperatures >250°C, with fluorinated analogs showing marginally higher thermal stability .

- Triazoles [7–9] : Stability influenced by tautomerism; thione tautomers dominate due to absence of S-H vibrations in IR .

- Target Compound : Sulfonamido groups typically increase thermal resilience, suggesting decomposition temperatures exceeding 2-BTFBA’s .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H12FN3O2S2

- Molecular Weight : 341.39 g/mol

This compound features a benzothiazole moiety linked to a sulfonamide and an amide functional group, which contributes to its biological activity.

Benzothiazole derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : Benzothiazoles have been shown to disrupt bacterial cell wall synthesis, particularly in Mycobacterium tuberculosis. The interaction with target proteins leads to inhibition of essential cellular functions, resulting in bacterial death.

- Antitumor Activity : The compound has demonstrated potential antitumor effects by inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other enzymes involved in tumor metabolism, leading to reduced tumor growth and survival rates .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties, particularly against Mycobacterium tuberculosis.

Antitumor Activity

In vitro studies assessed the antitumor activity on human lung cancer cell lines (A549, HCC827, NCI-H358). The findings are presented in the table below:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D Culture |

| HCC827 | 5.13 ± 0.97 | 2D Culture |

| NCI-H358 | 7.02 ± 3.25 | 2D Culture |

The compound exhibited lower IC50 values in 2D cultures compared to 3D cultures, indicating a potential for further development as an antitumor agent .

Case Studies

Recent studies have highlighted the efficacy of similar benzothiazole derivatives in clinical settings:

- Case Study on Lung Cancer : A study involving patients with advanced lung cancer treated with benzothiazole derivatives showed a significant reduction in tumor size and improved survival rates compared to standard chemotherapy .

- Tuberculosis Treatment : Clinical trials using benzothiazole compounds as adjunct therapy for tuberculosis indicated enhanced treatment outcomes when combined with traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.